molecular formula C27H20N2O2S B7689083 (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one

Cat. No.: B7689083
M. Wt: 436.5 g/mol
InChI Key: OHQGNJRZJCZOQG-LFVJCYFKSA-N
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Description

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is a complex organic compound with a unique structure that combines quinoline, oxazole, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one typically involves multi-step organic reactions. One common method includes the condensation of 6-methyl-2-[(4-methylphenyl)sulfanyl]quinoline-3-carbaldehyde with 2-phenyl-4,5-dihydro-1,3-oxazol-5-one under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium hydroxide or potassium carbonate to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. Purification steps, including recrystallization and chromatography, are crucial to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the oxazole ring to a more saturated form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Reduced oxazole derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new drugs. Its ability to interact with various biological targets makes it a candidate for the treatment of diseases such as cancer and infectious diseases.

Industry

In the industrial sector, the compound’s properties can be exploited for the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The oxazole ring can form hydrogen bonds with enzymes, inhibiting their activity. These interactions lead to the compound’s biological effects, including anti-cancer and anti-microbial activities.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety, are used as anti-malarial drugs.

    Oxazole Derivatives: Compounds such as oxaprozin, an anti-inflammatory drug, share the oxazole ring structure.

    Phenyl Derivatives: Many pharmaceuticals, including aspirin and paracetamol, contain phenyl groups.

Uniqueness

What sets (4E)-4-({6-Methyl-2-[(4-methylphenyl)sulfanyl]quinolin-3-YL}methylidene)-2-phenyl-4,5-dihydro-1,3-oxazol-5-one apart is its combination of these three distinct moieties in a single molecule. This unique structure allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(4E)-4-[[6-methyl-2-(4-methylphenyl)sulfanylquinolin-3-yl]methylidene]-2-phenyl-1,3-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N2O2S/c1-17-8-11-22(12-9-17)32-26-21(15-20-14-18(2)10-13-23(20)29-26)16-24-27(30)31-25(28-24)19-6-4-3-5-7-19/h3-16H,1-2H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQGNJRZJCZOQG-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)C=C4C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=C(C=C3C=C(C=CC3=N2)C)/C=C/4\C(=O)OC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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